molecular formula C26H28N10O2S B2852777 1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-76-0

1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Cat. No.: B2852777
CAS No.: 850914-76-0
M. Wt: 544.64
InChI Key: DHKMYMIJHXNAKC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C26H28N10O2S and its molecular weight is 544.64. The purity is usually 95%.
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Biological Activity

1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a complex organic compound with potential therapeutic applications. Its structure includes a purine core and various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C27H32N6O2C_{27}H_{32}N_6O_2 with a molecular weight of approximately 468.58 g/mol. Its structure allows for interactions with various biological targets, which can modulate several biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. For instance, it may inhibit xanthine oxidoreductase (XOR), an enzyme involved in uric acid production, thereby influencing conditions such as hyperuricemia and gout . The compound's ability to interact with neurotransmitter receptors suggests potential applications in neurological disorders as well.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity can reduce oxidative stress and inflammation, which are critical in various diseases including cardiovascular disorders .

Anti-inflammatory Effects

Studies have shown that related purine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Anticancer Properties

Preliminary studies indicate that the compound could exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the phenylpiperazine moiety may enhance its efficacy against specific cancer types by targeting cancer cell signaling pathways .

Case Studies

  • Gout Management : A study demonstrated that compounds inhibiting XOR could significantly lower serum uric acid levels in patients with gout. The mechanism involves reducing uric acid synthesis, thus alleviating symptoms associated with hyperuricemia .
  • Neuroprotective Effects : In animal models, related compounds have shown promise in protecting against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuronal apoptosis .

Data Table: Biological Activities

Activity Mechanism References
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits cytokine release
AnticancerInduces apoptosis; inhibits tumor growth
XOR InhibitionLowers serum uric acid levels

Properties

CAS No.

850914-76-0

Molecular Formula

C26H28N10O2S

Molecular Weight

544.64

IUPAC Name

1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

InChI

InChI=1S/C26H28N10O2S/c1-31-22-21(23(37)32(2)26(31)38)35(17-18-39-25-28-29-30-36(25)20-11-7-4-8-12-20)24(27-22)34-15-13-33(14-16-34)19-9-5-3-6-10-19/h3-12H,13-18H2,1-2H3

InChI Key

DHKMYMIJHXNAKC-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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